- The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatomOrganic Reactions (Hoboken, 1998, 53,,
Cas no 74-90-8 (Hydrocyanic acid)
Hydrocyanic acid, also known as carbonitrile \ hydrogen cyanide. The molecular structure is that C atoms are bonded by SP hybrid orbitals \ there are carbon nitrogen triple bonds, and the molecule is a polar molecule. It can inhibit respiratory enzymes, cause intracellular asphyxia, and is highly toxic. Hydrogen cyanide is a liquid in the standard state, easy to disperse evenly in the air, and can be burned in the air. When the content of hydrogen cyanide in the air reaches 5.6% - 12.8%, It is explosive. Hydrocyanic acid is highly toxic. The clinical manifestations of acute hydrogen cyanide poisoning are obvious bitter almond flavor in the patient's exhaled breath. Mild poisoning mainly shows chest tightness \ palpitation \ increased heart rate \ headache \ nausea \ vomiting \ blurred vision. Severe poisoning mainly shows deep coma, shallow and rapid breathing, paroxysmal convulsions, and even tonic spasms. In World War II, Nazi Germany often used hydrogen cyanide as a killer gas in the gas chamber< Br>
Hydrocyanic acid structure
Hydrocyanic acid
Hydrocyanic acid Properties
Names and Identifiers
-
- Hydrocyanic acid
- Blausaeure
- carbonitrile
- Cyanwasserstoff
- Evercyn
- Formic anammonide
- formonitrile
- methylnitrile
- prussic acid
- Zaclondiscoids
- Zyklon B
- acide cyanhydrique
- hydrocyanic acid fumigant
- AC (chemical warfare agent)
- Agent AC
- Carbon hydride nitride (CHN)
- Hydrogen cyanide
- AC
- BDBM50152968
- Hydrogen cyanide, stabilized, with <3% water and absorbed in a porous inert material
- Blauwzuur
- 143334-20-7
- Acid, Hydrocyanic
- HSDB 165
- Cyaanwaterstof
- AI3-31100-X
- Acido cianidrico [Italian]
- 74-90-8
- Hydrogen cyanide, stabilized, with <3% water and absorbed in a porous inert material [UN1614] [Poison]
- Blausaeure (German)
- BRN 1718793
- HYDROGEN CYANIDE [HSDB]
- Hydrocyanic acid, anhydrous, stabilized
- UN1613
- NS00077168
- EPA Pesticide Chemical Code 045801
- Cyanwasserstoff [German]
- Hydrogen cyanide, anhydrous, stabilized
- Graphitic carbon nitride, 99%, length: 1 - 10 mum
- Prussic acid, anhydrous, stabilized
- Hydrocyanic acid (prussic), unstabilized
- DTXCID004148
- UN3294
- Zootic acid
- Nitrilomethane #
- HYDROCYANICUM ACIDUM [HPUS]
- Hydrogen cyanide, anhydrous, stabilized, absorbed in a porous inert material
- methanenitrile
- Hydrogen cyanide [ISO]
- UN1614
- hydridonitridocarbonhydrogen(nitridocarbonate)methanenitrile
- Acide cyanhydrique (ISO-French)
- Caswell No. 483
- RCRA waste number P063
- CHEMBL183419
- Carbon hydride nitride
- (CHN)
- HYDROGEN CYANIDE [MI]
- Acide cyanhydrique [French]
- Blausaeure [German]
- Aero Liquid HCN
- HCN
- hydrogen(nitridocarbonate)
- Hydrocyanic acid (prussic), unstabilized [Forbidden]
- Prussic acid, unstabilized
- UN1051
- UN 1614 (Salt/Mix)
- Hydrogen cyanide, stabilized with <3% water [UN1051] [Poison]
- Blauwzuur [Dutch]
- Acido cianidrico
- Acide cyanhydrique [ISO-French]
- NA1613
- hydridonitridocarbon
- EINECS 200-821-6
- Cyjanowodor [Polish]
- Cyaanwaterstof [Dutch]
- Hydrocyanic acid, anhydrous, stabilized, absorbed in a porous inert material
- CHEBI:18407
- Carbon nitride (C3N4)
- UN 1613 (Salt/Mix)
- CHN
- Hydrogen cyanide, stabilized with <3% water
- Q3416481
- Cyjanowodor
- NA 1051
- HYDROCYANICUM ACIDUM
- HYDROGEN CYANIDE [WHO-DD]
- RCRA waste no. P063
- C01326
- UNII-2WTB3V159F
- AC [Cyanide]
- [CHN]
- Graphitic Carbon Nitride
- UN 1051
- 2WTB3V159F
- Cyclon
- Cyclone B
- Prussic acid, anhydrous, stabilized, absorbed in a porous inert material
- DTXSID9024148
- EC 200-821-6
- Cyanide, Hydrogen
- AC (Cyanide)
- +Expand
-
- LELOWRISYMNNSU-UHFFFAOYSA-N
- 1S\/CHN\/c1-2\/h1H
- C#N
Computed Properties
- 27.01090
- 0
- 1
- 0
- 27.010899036g/mol
- 2
- 10
- 0
- 0
- 0
- 0
- 0
- 1
- 0.1
- 2
- 0
- 23.8Ų
Experimental Properties
- 0.13978
- 23.79000
- 1.45968 (17 ºC)
- 183-184 ºC (14 Torr)
- 205.5 ºC
- -32.5±11.2 ºC,
- Dissolution (89.7 g/l) (25 º C),
- Colorless liquid or gas with bitter almond flavor [1]
- Soluble in water \ ethanol \ ether, etc [14]
- 9.2(at 25℃)
- 1.022 g/cm3 (20 ºC)
Hydrocyanic acid Security Information
- 3
- 6.1(a)
- 7/9-16-36/37-38-45-60-61
- III
- III
- R12; R26; R50/53; R26/27/28
- 6.1(a)
- C T Xi
- 1051
- I
- R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- LC50 in rats, mice, dogs: 544 ppm (5 min), 169 ppm (30 min), 300 ppm (3 min) by inhalation, K. C. Back et al., Reclassification of Materials Listed as Transportation Health Hazards (TSA-20-72-3; PB214-270, 1972)
- 6.1(a)
Hydrocyanic acid Customs Data
- 2926909090
-
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Hydrocyanic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Ethanol
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Organic Reactions (Hoboken,
1998,
53,
,
Synthetic Circuit 3
Reaction Conditions
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Organic Reactions (Hoboken,
1998,
53,
,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Tetrahedron Letters,
1985,
26(7),
925-8
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ruthenium trichloride Solvents: Benzene
2.1 Solvents: Dichloromethane
2.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Tetrahedron Letters,
1985,
26(7),
925-8
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium bisulfite
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Tetrahedron Letters,
1985,
26(7),
925-8
,
Hydrocyanic acid Raw materials
- Benzaldehyde
- 1-Pyrrolidino-1-cyclohexene
- 5-Nitropyrimidine
- Piperidin-4-ol
- 1-Propene, 1,1-dimethoxy-
- Benzoyl cyanide
- 1-Pyrrolidino-1-cyclopentene
Hydrocyanic acid Preparation Products
Hydrocyanic acid Related Literature
-
3. The thermal decomposition of nitromethane under high pressureA. Makovky,T. B. Gruenwald Trans. Faraday Soc. 1959 55 952
-
4. CCXCIII.—Researches on residual affinity and co-ordination. Part IX. Interaction of selenium tetrachloride and β-diketonesGilbert T. Morgan,Harry Dugald Keith Drew,Thomas Vipond Barker J. Chem. Soc. Trans. 1922 121 2432
-
Xiao Shu,Yuan-Yuan Jiang,Lei Kang,Luo Yang Green Chem. 2020 22 2734
-
Ralf I. Kaiser,Pavlo Maksyutenko,Courtney Ennis,Fangtong Zhang,Xibin Gu,Sergey P. Krishtal,Alexander M. Mebel,Oleg Kostko,Musahid Ahmed Faraday Discuss. 2010 147 429
-
R. W. Harman,F. P. Worley Trans. Faraday Soc. 1925 20 502
74-90-8 (Hydrocyanic acid) Related Products
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- 134030-70-9(Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kN1]-, potassium, (T-4)- (9CI))
- 110-47-4(3-(propan-2-yloxy)propanenitrile)
- 12008-61-6(Decahydrodecaborate,ammoniumsalt)
- 136765-37-2(Morphinan-6-one,4,5-epoxy-3-hydroxy-17-(methyl-d3)-, (5a)-)
- 171364-85-5(quinoline-3-boronic acid pinacol ester)
- 16102-24-2(Cyclopropane,1,1'-(diazomethylene)bis- (9CI))
- 16200-52-5(3,4-Diethylpyrrole)